4-(2,3-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
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Overview
Description
4-(2,3-Dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family This compound is characterized by the presence of a dichlorophenyl group attached to a dihydrobenzoquinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of penta-2,4-dienamides, which undergo intramolecular cyclization mediated by concentrated sulfuric acid (H₂SO₄) to form the desired quinolinone structure . The reaction conditions often require high temperatures and the presence of strong acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-2(1H)-one derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-2(1H)-one derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of quinoline-based compounds.
Scientific Research Applications
4-(2,3-Dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are being explored.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of novel materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(2,3-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzo[cd]indol-2(1H)-ones
- Pyrrolo[4,3,2-de]quinolin-2(1H)-ones
- Quinazolin-4(3H)-ones
Uniqueness
4-(2,3-Dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical properties and potential biological activities. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological effects.
Properties
IUPAC Name |
4-(2,3-dichlorophenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2NO/c20-16-7-3-6-13(18(16)21)15-10-17(23)22-19-12-5-2-1-4-11(12)8-9-14(15)19/h1-9,15H,10H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZUIPKTMYXQAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C3=CC=CC=C3C=C2)NC1=O)C4=C(C(=CC=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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